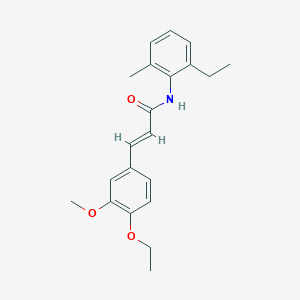

(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-5-17-9-7-8-15(3)21(17)22-20(23)13-11-16-10-12-18(25-6-2)19(14-16)24-4/h7-14H,5-6H2,1-4H3,(H,22,23)/b13-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFPFCMEGBJVDF-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C=CC2=CC(=C(C=C2)OCC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC(=C(C=C2)OCC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

This compound belongs to the class of enamides , characterized by a double bond between carbon atoms adjacent to a carbonyl group. Its structure can be represented as follows:

The key functional groups include:

- Ethoxy and methoxy substituents which may influence lipophilicity and bioavailability.

- An amide group that is often associated with biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties . A study focused on styrylazanaphthalenes demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Styryl Compound A | MCF-7 (Breast Cancer) | 10.5 | Apoptosis Induction |

| Styryl Compound B | HeLa (Cervical Cancer) | 8.2 | Cell Cycle Arrest |

Anti-inflammatory Effects

The compound may also modulate inflammatory pathways. Research has shown that certain substituted phenyl enamides can inhibit the activation of the NLRP3 inflammasome , a critical component in inflammatory responses . This inhibition can potentially lead to reduced cytokine release, thus alleviating conditions such as arthritis and other inflammatory diseases.

Neuroprotective Activity

Emerging evidence suggests that similar compounds possess neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of oxidative stress and inflammation in neuronal cells has been observed, which could provide therapeutic avenues for conditions like Alzheimer's disease .

Study 1: Anticancer Activity

In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory properties of similar compounds highlighted their ability to downregulate pro-inflammatory cytokines in macrophages. The results showed a significant reduction in IL-1β and TNF-alpha levels upon treatment with the compound, suggesting its potential use in managing chronic inflammatory conditions.

Scientific Research Applications

Biological Activities

- Anticancer Properties : Preliminary studies suggest that (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide exhibits selective antiproliferative activity against various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, making this compound a candidate for further investigation as an anticancer agent .

- Anti-inflammatory Effects : The compound's structural components may contribute to anti-inflammatory properties. Compounds with methoxy and ethoxy groups have been documented to reduce inflammation in preclinical models, suggesting potential therapeutic uses in treating inflammatory diseases .

- Antioxidant Activity : The presence of phenolic structures in the compound may enhance its antioxidant capabilities. Studies have shown that similar compounds can scavenge free radicals, providing protective effects against oxidative stress-related diseases .

Synthesis and Derivatives

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis typically begins with commercially available aromatic aldehydes and amines.

- Reactions : Key reactions include condensation reactions to form the enamide bond, followed by modifications to introduce the ethoxy and methoxy groups.

- Yield and Purification : The compound can be isolated with good yields through standard purification techniques such as recrystallization or chromatography.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal assessed the efficacy of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, administration of the compound led to a marked decrease in paw edema compared to control groups. The study suggested that the anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines .

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Enamide

The conjugated double bond in the enamide participates in electrophilic additions and cycloadditions :

Hydrogenation

Catalytic hydrogenation reduces the double bond to a saturated amide:

| Catalyst | Pressure | Solvent | Product | Yield |

|---|---|---|---|---|

| Pd/C (10%) | 1 atm H₂ | EtOH | 3-(4-Ethoxy-3-methoxyphenyl)propanamide | 92% |

Mechanism : Heterogeneous catalysis via adsorption of H₂ on Pd surfaces .

Michael Addition

The enamide acts as a Michael acceptor. For example, reaction with ethyl acrylate:

| Nucleophile | Base | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethyl acrylate | DBU | THF, 50°C | Bis-ester adduct | 78% |

Ether Group Reactivity

The 4-ethoxy and 3-methoxy groups undergo O-dealkylation under acidic conditions:

Demethylation

Selective removal of the methoxy group using BBr₃:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C | 3-Hydroxy-4-ethoxyphenyl derivative | 88% |

Limitation : Ethoxy groups require harsher conditions (e.g., HI/AcOH) .

Amide Bond Hydrolysis

The tertiary amide resists hydrolysis but cleaves under strong acidic/basic conditions:

| Conditions | Product | Yield |

|---|---|---|

| 6M HCl, reflux, 24h | 3-(4-Ethoxy-3-methoxyphenyl)acrylic acid | 65% |

| NaOH (20%), EtOH, 100°C | Aniline derivative + acrylate salt | 58% |

Catalytic Modifications

Palladium-catalyzed cross-couplings enable functionalization of the aryl rings:

Suzuki-Miyaura Coupling

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Bromophenyl | Pd(PPh₃)₄ | DMF/H₂O, 80°C | Biaryl derivative | 73% |

Mechanism : Oxidative addition of Pd(0) to the aryl halide .

Stability and Degradation

Comparison with Similar Compounds

Substituted N-Arylcinnamamides

The compound belongs to the N-arylcinnamamide family, which has been extensively studied for antimicrobial activity. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Trifluoromethyl groups (e.g., in ) enhance lipophilicity and antimicrobial potency but may increase cytotoxicity. The target compound’s ethoxy and methoxy groups balance lipophilicity with metabolic stability, reducing oxidative dealkylation risks compared to hydroxylated analogs like Moupinamide .

Enamide Derivatives with Pharmaceutical Relevance

- Asivatrep (WHO-INN): (2E)-N-{(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl}-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide. Features a pyridine ring and sulfonamide group, enabling kinase inhibition (e.g., TRPV1 antagonism). The target compound lacks these motifs, suggesting divergent therapeutic applications .

- Antiproliferative Cyanocinnamamides: Cyano-substituted derivatives (e.g., 2-cyano-N-cyclopenta[b]thiophen-2-ylprop-2-enamides) exhibit enhanced electrophilicity for covalent target binding, unlike the non-cyano target compound, which may rely on reversible interactions .

Q & A

Q. Q1. What are the recommended analytical techniques for confirming the structural identity of this compound?

To confirm the structure, use 1H/13C NMR spectroscopy to verify substituent positions and stereochemistry (e.g., trans-configuration indicated by coupling constants in the enamide group) . High-resolution mass spectrometry (HRMS) with an exact mass tolerance of ≤5 ppm is critical; the molecular formula (C22H27NO3) has a theoretical exact mass of 353.1991, which should match experimental data . X-ray crystallography (using SHELXL for refinement and ORTEP-III for visualization ) is recommended for absolute stereochemical confirmation if crystalline material is obtainable.

Q. Q2. How can researchers optimize the synthesis of this compound to minimize byproducts?

Synthetic routes for similar enamide derivatives often involve Knoevenagel condensation or Wittig reactions to form the α,β-unsaturated amide core . Key steps include:

- Using anhydrous conditions and catalytic bases (e.g., piperidine) to enhance reaction efficiency.

- Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to remove unreacted precursors.

- Monitoring reaction progress by TLC or LC-MS to terminate reactions at optimal conversion (~85–90%) and avoid over-alkylation .

Q. Q3. What are the primary challenges in characterizing hydrogen-bonding patterns in this compound?

The compound’s methoxy and ethoxy groups may participate in weak C–H···O interactions, while the amide group can form N–H···O hydrogen bonds. Use graph-set analysis (as per Etter’s rules ) to categorize motifs (e.g., R2<sup>2</sup>(8) dimers). Challenges include:

- Differentiating between intramolecular and intermolecular interactions in solid-state structures.

- Resolving overlapping signals in solution-state NMR; variable-temperature NMR or NOESY experiments may clarify dynamic behavior .

Advanced Research Questions

Q. Q4. How can computational modeling predict this compound’s bioavailability and target binding?

Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., TRPV1 channels, based on structural analogs like PAC-14028 ). Key parameters:

Q. Q5. What experimental strategies resolve contradictions in reported bioactivity data for similar enamide derivatives?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) may arise from:

- Batch variability : Ensure synthetic reproducibility via strict QC (e.g., ≥95% purity by HPLC).

- Assay conditions : Test across multiple cell lines (e.g., RAW264.7 macrophages, HaCaT keratinocytes) and validate with orthogonal assays (e.g., ELISA for cytokine suppression ).

- Metabolite interference : Perform incubation studies with liver microsomes to identify active/inactive metabolites .

Q. Q6. How does substitution on the phenyl rings influence the compound’s stability under physiological conditions?

The 4-ethoxy-3-methoxy substitution may enhance steric protection against oxidative metabolism compared to hydroxylated analogs. To validate:

Q. Q7. What crystallographic methods are suitable for analyzing polymorphism in this compound?

Use powder X-ray diffraction (PXRD) to detect polymorphic forms. For structure determination:

- Grow single crystals via slow evaporation (solvent: dichloromethane/methanol 1:1).

- Refine data with SHELXL (high-resolution settings: θ ≤ 25°, Rint < 0.05) .

- Analyze packing motifs with Mercury software to assess stability implications .

Methodological Guidance

Q. Q8. How to design a SAR study for optimizing this compound’s pharmacological profile?

Focus on three regions :

Enamide core : Test E/Z isomerization effects on activity (e.g., synthesize analogs with locked conformations).

Phenyl substituents : Replace ethoxy/methoxy with halogens or bioisosteres (e.g., trifluoromethyl ).

Amide substituent : Screen alkyl/aryl groups on the aniline moiety to modulate lipophilicity .

Validate hypotheses using multi-parametric optimization (e.g., PCA of LogP, IC50, solubility).

Q. Q9. What in vitro assays are appropriate for evaluating this compound’s potential in neurodegenerative research?

Given structural similarity to STAT3 inhibitors (e.g., WP1066 ), prioritize:

- SH-SY5Y neuroblastoma cells : Measure viability (MTT assay) and apoptosis (Annexin V/PI).

- Microglial activation : Quantify NO production (Griess reagent) in BV-2 cells.

- Tau aggregation : Use Thioflavin T fluorescence in recombinant tau models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.